molecular formula C22H22N4O4S B2470495 (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide CAS No. 496032-86-1

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2470495
CAS No.: 496032-86-1
M. Wt: 438.5
InChI Key: BQOREIXZWMECMZ-AWNIVKPZSA-N
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Description

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Methoxyphenyl Group: The final step involves coupling the sulfonamide-pyrimidine intermediate with a methoxyphenyl derivative through a condensation reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, resulting in the formation of saturated amides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.

Medicine

In medicinal chemistry, (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar enzyme inhibitory properties.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different functional groups attached.

    Pyrimidine derivatives: Compounds with a pyrimidine ring but different substituents.

Uniqueness

What sets (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide apart is its combination of a pyrimidine ring, sulfonamide group, and methoxyphenyl group

Properties

IUPAC Name

(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-15-14-16(2)24-22(23-15)26-31(28,29)20-11-7-18(8-12-20)25-21(27)13-6-17-4-9-19(30-3)10-5-17/h4-14H,1-3H3,(H,25,27)(H,23,24,26)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOREIXZWMECMZ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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